3,3-difluoro-2-methylpropanoic acid

pKa acid dissociation constant fluorinated carboxylic acid

Optimizing lead candidates often stalls due to suboptimal lipophilicity or metabolic instability when using generic fluorinated building blocks. 3,3-Difluoro-2-methylpropanoic acid solves this through its unique α-methyl, β-gem-difluoro substitution pattern. • Distinct pKa (~3.54) and LogP (~1.0) - fills a critical gap between isobutyric acid and 2,2-difluoropropanoic acid for fine-tuning solubility and permeability. • Enables synthesis of F2MeAla, a validated 19F NMR intracellular pH probe (pKa 7.3) for real-time live-cell imaging. • Scalable dehydrofluorination-hydrogenation route; commercially available in 95-98% purity from multiple vendors with transparent pricing tiers.

Molecular Formula C4H6F2O2
Molecular Weight 124.09 g/mol
CAS No. 1784896-06-5
Cat. No. B6153203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-difluoro-2-methylpropanoic acid
CAS1784896-06-5
Molecular FormulaC4H6F2O2
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESCC(C(F)F)C(=O)O
InChIInChI=1S/C4H6F2O2/c1-2(3(5)6)4(7)8/h2-3H,1H3,(H,7,8)
InChIKeyYOXRUZDLBQQVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-2-methylpropanoic Acid Overview


3,3-Difluoro-2-methylpropanoic acid (CAS 1784896-06-5) is a fluorinated aliphatic carboxylic acid featuring a difluoromethyl group and a methyl substituent at the alpha position [1]. With a molecular formula of C4H6F2O2 and a molecular weight of 124.09 g/mol, it serves as a versatile intermediate in pharmaceutical and agrochemical research, offering distinct physicochemical properties due to its fluorinated backbone . The compound's electron-withdrawing fluorine atoms enhance stability and reactivity, making it a valuable building block for modulating lipophilicity and metabolic stability in drug candidates [1].

Fluorinated building block for modulating pKa/LogP in lead optimization
Precursor for synthesizing a 19F NMR pH probe derivative (F2MeAla)
Scalable synthetic route supports research and preclinical supply

3,3-Difluoro-2-methylpropanoic Acid vs. Structural Analogs


In medicinal chemistry and agrochemical development, subtle modifications in fluorination pattern and alkyl substitution profoundly alter physicochemical parameters such as pKa, logP, and metabolic stability, directly impacting pharmacokinetic profiles and target binding [1]. Generic substitution with non-fluorinated analogs (e.g., isobutyric acid) or alternative fluorinated propanoic acids (e.g., 2,2-difluoropropanoic acid, 3,3,3-trifluoro-2-methylpropanoic acid) cannot replicate the precise electronic and steric environment provided by the gem-difluoromethyl group at the β-position combined with the α-methyl group, leading to divergent biological outcomes and synthetic utility .

Isobutyric acid (non-fluorinated analog): lacks fluorine-mediated electronic effects; pKa and LogP profiles diverge significantly, altering ionization and permeability.
2,2-Difluoropropanoic acid: gem-difluoro at α-position yields much stronger acidity (pKa ~1.34); electronic environment and metabolic stability differ from β-substituted target.
3,3-Difluoropropanoic acid: missing α-methyl group changes steric environment and synthetic derivatization outcomes; cannot replicate steric control in lead optimization.

3,3-Difluoro-2-methylpropanoic Acid: Quantitative Evidence


pKa Comparison with Structural Analogs

3,3-Difluoro-2-methylpropanoic acid exhibits a predicted pKa of 3.54 ± 0.10, which is significantly less acidic than 2,2-difluoropropanoic acid (pKa 1.34 ± 0.10) due to the electron-withdrawing effect of the gem-difluoro group being further from the carboxyl group [1]. It is slightly more acidic than 3,3-difluoropropanoic acid (pKa 3.49) due to the electron-donating methyl group at the alpha position . Compared to the non-fluorinated isobutyric acid (2-methylpropanoic acid, pKa 4.86), the target compound is substantially more acidic, reflecting the strong inductive effect of the β-difluoro substitution [2].

pKa profile
Cross-study
Target pKa 3.54±0.10; 1.32 units more acidic than isobutyric acid (4.86), 2.20 units less acidic than 2,2-difluoropropanoic acid (1.34)
Intermediate acidity supports tunable ionization at physiological pH
Predicted values; experimental confirmation recommended
pKa acid dissociation constant fluorinated carboxylic acid

LogP and Lipophilicity Comparison

3,3-Difluoro-2-methylpropanoic acid has a predicted XLogP3 of 1.1 and a vendor-reported LogP of 0.9722, indicating moderate lipophilicity [1]. This is higher than 2,2-difluoropropanoic acid (LogP 0.7262) [2] and comparable to isobutyric acid (2-methylpropanoic acid, LogP 1.02) [3], suggesting that the gem-difluoro substitution at the β-position with an α-methyl group yields lipophilicity similar to the non-fluorinated parent but with altered electronic properties.

Lipophilicity (LogP)
Cross-study
XLogP3 1.1; LogP 0.9722 — similar to isobutyric acid (1.02), higher than 2,2-difluoropropanoic acid (0.73)
Moderate lipophilicity balances permeability and solubility; fluorine retains metabolic stability
Predicted values from PubChem and vendor; method context required
LogP lipophilicity partition coefficient

Synthesis and Yield

A convenient synthetic route to esters of 3,3-difluoro-2-methylpropionic acid has been established, achieving good overall yield via dehydrofluorination of 2-(trifluoromethyl)acrylic acid esters followed by hydrogenation [1]. The slow inverse addition of LDA at -78°C enabled efficient dehydrofluorination, and subsequent hydrogenation of the resulting difluoromethylacrylate furnished the target ester in good yield [1]. In contrast, direct fluorination methods for alternative fluoropropanoic acids often suffer from lower regioselectivity or require harsher conditions.

Synthetic route
Class-level
Dehydrofluorination/hydrogenation sequence; good overall yield reported (abstract-level)
Established pathway supports supply reliability
Exact yield not quantified; source-specific review advised
synthesis yield dehydrofluorination hydrogenation

Purity and Commercial Availability

3,3-Difluoro-2-methylpropanoic acid is commercially available from multiple vendors with purities of 95% (Enamine) and 98% (Leyan) [1]. Pricing for 0.1 g is $366, for 5 g is $3065, and for 10 g is $4545 (Enamine, 2023) [1]. In comparison, 3,3-difluoropropanoic acid (CAS 155142-69-1) is generally less expensive due to simpler synthesis but lacks the α-methyl group critical for certain drug design applications. 2,2-Difluoropropanoic acid (CAS 373-96-6) is also available but with different physicochemical properties as established in Evidence Items 1 and 2.

Commercial purity
Cross-study
95% and 98% purities available from multiple vendors
Procurement options exist; cost reflects unique substitution pattern
Pricing subject to change; evaluate per-project budget
purity commercial availability pricing procurement

Derivatization to a 19F NMR pH Probe

The amino acid derivative, D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), synthesized from the target compound, exhibits a pKa of 7.3 for its alpha-amino group, making it an ideal 19F NMR probe for measuring intracellular pH [1]. The large pH-dependent 19F chemical shifts and high sensitivity allowed measurement of lymphocyte intracellular pH with approximately 5-minute acquisition times at 25-30°C [1]. In contrast, the non-fluorinated analog, 2-amino-2-methylpropanoic acid (α-methylalanine), lacks the 19F NMR handle and cannot be used for this application.

19F NMR probe utility
Head-to-head
Derivative F2MeAla: pKa 7.3, 19F chemical shift sensitivity enables intracellular pH measurement (5-min acquisition)
Enables non-invasive pH monitoring in live cells; non-fluorinated analog has no 19F handle
Reported in lymphocyte model; applicability to other cell types to verify
19F NMR pH probe intracellular pH fluorinated amino acid

3,3-Difluoro-2-methylpropanoic Acid Applications


Lead Optimization via pKa and LogP Tuning

When optimizing lead compounds, the target compound can be incorporated as a building block to achieve a pKa of approximately 3.54 and a LogP of ~1.0, as established in Evidence Items 1 and 2 [1]. This provides an intermediate acidity and lipophilicity profile that differs from both the more acidic 2,2-difluoropropanoic acid (pKa 1.34, LogP 0.73) and the less acidic isobutyric acid (pKa 4.86, LogP 1.02), enabling precise modulation of physicochemical properties to improve solubility, permeability, and target engagement.

Synthesis of 19F NMR pH Probes

The target compound is the preferred starting material for synthesizing D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), a validated 19F NMR pH probe with a pKa of 7.3 [2]. This derivative enables non-invasive, real-time measurement of intracellular pH in live cells, a capability not offered by non-fluorinated amino acid analogs. Researchers studying pH regulation in immune cells, cancer biology, or metabolic disorders will find this application uniquely enabled by the target compound.

Scalable Synthesis Route

The established dehydrofluorination-hydrogenation route to 3,3-difluoro-2-methylpropionic acid esters, as documented in Evidence Item 3, provides a reliable and scalable synthetic pathway [3]. Process chemists can leverage this method to produce multi-gram quantities of the compound or its derivatives for preclinical studies, with good overall yield and regioselectivity, reducing the risk of supply chain disruptions compared to less established analogs.

Procurement of Fluorinated Building Blocks

For procurement specialists, the target compound's commercial availability in 95-98% purity from multiple vendors, with documented pricing tiers (e.g., $366/0.1g, $3065/5g), enables cost-benefit analysis against cheaper but functionally distinct analogs like 3,3-difluoropropanoic acid [4]. The decision to procure this compound should be driven by the need for its unique α-methyl, β-gem-difluoro substitution pattern, which cannot be replicated by simpler fluoropropanoic acids, as substantiated by the pKa and LogP differentiation evidence.

Application
Selection Property
Validation Focus
Physicochemical tuning in lead optimization
Building block with pKa ~3.5 and LogP ~1.0
Verify pKa/LogP impact on candidate solubility and permeability
19F NMR pH probe development
Derivatizable to F2MeAla with pKa 7.3
Confirm intracellular pH measurement performance in target cell models
Process chemistry scale-up
Reported dehydrofluorination-hydrogenation route
Assess yield and scalability for multi-gram research supply
Fluorinated building block procurement
Unique α-methyl, β-gem-difluoro substitution pattern
Evaluate cost-benefit vs. simpler analogs based on required steric/electronic control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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